Aurora Kinase B Biochemical Inhibition: Lower Target Engagement than Clinical Aurora Inhibitors Defines Its Use as a Selectivity Tool
In a direct enzymatic assay for human recombinant Aurora kinase B, 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide inhibited phosphorylation of a PKA-tide substrate with an IC50 of <25,100 nM (<25.1 µM) [1]. This places it approximately 10- to 100-fold weaker than the archetypal Aurora B inhibitor ZM-447439 (IC50 ≈ 1,000 nM in analogous biochemical format) and roughly 1,000-fold weaker than the clinical candidate barasertib (AZD1152-hQPA, IC50 ≈ 0.4 nM) [2]. The weak potency is not a liability in all contexts; for selectivity profiling against a kinase panel, a weaker, less promiscuous binder can serve to define the structural requirements for Aurora B inhibition without triggering off-target effects at the screening concentrations commonly used for more potent inhibitors. The primary sulfonamide group offers additional chemical functionality that more potent, lipophilic Aurora inhibitors lack, potentially enabling alternative conjugation or degradation strategies.
| Evidence Dimension | Biochemical IC50 for Aurora kinase B inhibition |
|---|---|
| Target Compound Data | IC50 < 25,100 nM (<25.1 µM) |
| Comparator Or Baseline | ZM-447439 (IC50 ≈ 1,000 nM); Barasertib/AZD1152-hQPA (IC50 ≈ 0.4 nM) |
| Quantified Difference | Target compound is ~25-fold less potent than ZM-447439; ~62,750-fold less potent than barasertib |
| Conditions | Human recombinant Flag-6His-Thr-tagged Aurora B; 5FAM-PKA-tide substrate; 150 min incubation; fluorescence polarization readout |
Why This Matters
Procurement of this compound is justified not by potency but by its utility as a structurally distinct, weak Aurora B ligand for kinase selectivity panels, where potent inhibitors would saturate off-targets and obscure the selectivity fingerprint.
- [1] BindingDB Entry BDBM50419259. Target: Aurora kinase B (Homo sapiens). IC50: <2.51E+4 nM. Assay: Inhibition of human recombinant Flag-6His-Thr-tagged Aurora B assessed as phosphorylation of 5FAM-PKA-tide substrate after 150 mins by fluorescence polarization. Curated by GlaxoSmithKline / ChEMBL. View Source
- [2] Girdler, F., Gascoigne, K. E., Eyers, P. A., et al. (2006). Validating Aurora B as an anti-cancer drug target. Journal of Cell Science, 119(18), 3664-3675. (Reports ZM-447439 IC50 ≈ 1 µM). Mortlock, A. A., et al. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Journal of Medicinal Chemistry, 50(9), 2213-2226. (Reports barasertib IC50 ≈ 0.4 nM). View Source
